molecular formula C15H26N2O5 B554940 N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine CAS No. 76684-89-4

N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine

Cat. No. B554940
CAS RN: 76684-89-4
M. Wt: 314.38 g/mol
InChI Key: SCMSYZJDIQPSDI-SRVKXCTJSA-N
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Description

“N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine” is a leucine derivative . It is also known as E-64c .


Molecular Structure Analysis

The molecular formula of “N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine” is C15H26N2O5 . The molecular weight is 314.38 g/mol . The IUPAC name is (2S,3S)-3-[[ (2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid .

Scientific Research Applications

Protease Inhibition in Muscle Tissue

N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine, also known as E-64-c, has been identified as an inhibitor of thiol-protease. In a study by Ishiura et al. (1981), E-64-c specifically suppressed the disappearance of the Z-line in rat soleus muscle, which is indicative of its role in inhibiting calcium-activated neutral protease (CANP) in calcium-mediated degeneration of myofilaments (Ishiura, Nonaka, & Sugita, 1981).

Enzyme Interaction Studies

E-64's interaction with enzymes like papain has been extensively studied. Varughese et al. (1989) analyzed a papain-E-64 complex, revealing that E-64 interacts with the S subsites on the enzyme, forming a covalent link with the active-site cysteine. This study contributes to the understanding of E-64’s mechanism in inhibiting cysteine proteases (Varughese, Ahmed, Carey, Hasnain, Huber, & Storer, 1989).

Molecular Dynamics Simulation

The molecular dynamics of E-64 in relation to papain was explored by Yamamoto et al. (1990). The study suggested that the hydrogen bonding mode of E-64 is advantageous for its interaction with the papain active site, providing insights into the conformational characteristics of E-64 and its interaction modes with proteases (Yamamoto, Ohishi, Ishida, Inoue, Sumiya, & Kitamura, 1990).

Inhibition of Lysosomal Proteases

E-64 has been shown to inhibit proteases in lysosomes and whole cells. Wilcox and Mason (1992) demonstrated that compounds like E-64 can permeate lysosomes and whole cells, effectively inhibiting cysteine proteinases. This suggests its potential application in regulating proteolytic activities within cellular structures (Wilcox & Mason, 1992).

Reductive Alkylation Applications

The compound has also been linked to reductive alkylation processes. In the field of organic chemistry, it's associated with the synthesis of key intermediates like N-alkylamines. Cabrero-Antonino, Adam, and Beller (2019) highlighted the importance of compounds similar to E-64 in the synthesis of amines, underlining its utility in organic synthesis and pharmaceutical applications (Cabrero-Antonino, Adam, & Beller, 2019).

properties

IUPAC Name

(2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMSYZJDIQPSDI-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine

CAS RN

76684-89-4
Record name Loxistatin acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76684-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076684894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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